TFAX 488, SE Dilithium Salt: A Technical Guide for Advanced Cellular Imaging
TFAX 488, SE Dilithium Salt: A Technical Guide for Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFAX 488, SE dilithium (B8592608) salt is a high-performance, amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules. Its exceptional brightness, photostability, and pH insensitivity make it an invaluable tool for a wide range of fluorescence-based applications, from standard microscopy to cutting-edge super-resolution imaging. This guide provides a comprehensive overview of TFAX 488, SE, including its technical specifications, detailed experimental protocols, and applications in advanced cellular imaging.
Core Properties and Specifications
TFAX 488, SE is characterized by its bright green fluorescence and its succinimidyl ester (SE) functional group, which efficiently reacts with primary amines on target biomolecules to form stable amide bonds. A key advantage of this dye is its insensitivity to pH fluctuations within the physiological range (pH 4-10), ensuring consistent fluorescence intensity in diverse experimental conditions.[1][]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | 3,6-Diamino-9-[2-carboxy-4(5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-4,5-disulfoxanthylium, dilithium salt | [1] |
| Molecular Weight | 643.41 g/mol | [1] |
| Molecular Formula | C₂₅H₁₅N₃O₁₃S₂Li₂ | [1] |
| CAS Number | 222164-96-7 | [1] |
| Excitation Max (λex) | 495 nm | [1] |
| Emission Max (λem) | 515 nm | [1] |
| Extinction Coefficient | 73,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.92 | [1] |
| Reactive Group | Succinimidyl Ester (SE) | |
| Reactivity | Primary amines | |
| Storage | Store at -20°C | [1] |
Mechanism of Action: Covalent Labeling of Biomolecules
The succinimidyl ester group of TFAX 488, SE reacts with primary amine groups (-NH₂) present on proteins (typically on lysine (B10760008) residues) and other biomolecules. This reaction, known as acylation, results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the target molecule. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0).
Figure 1. Reaction of TFAX 488, SE with a primary amine on a protein.
Experimental Protocols
Protein and Antibody Labeling
This protocol provides a general guideline for the covalent labeling of proteins and antibodies with TFAX 488, SE. The optimal dye-to-protein ratio may need to be determined empirically for each specific application.
Materials:
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TFAX 488, SE dilithium salt
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Protein or antibody to be labeled (in an amine-free buffer such as PBS)
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Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
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Anhydrous dimethyl sulfoxide (B87167) (DMSO)
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Purification column (e.g., gel filtration or dialysis cassette)
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Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
Procedure:
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Prepare the Protein Solution:
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Dissolve the protein or antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and should be avoided. If necessary, exchange the buffer using dialysis or a desalting column.
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Prepare the Dye Stock Solution:
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Allow the vial of TFAX 488, SE to warm to room temperature.
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Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL. This stock solution should be prepared fresh and protected from light.
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Conjugation Reaction:
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Adjust the pH of the protein solution to 8.3-9.0 using the reaction buffer.
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Slowly add the calculated amount of the TFAX 488, SE stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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Quenching the Reaction (Optional):
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To stop the reaction, add the quenching solution to the reaction mixture and incubate for 30-60 minutes at room temperature.
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Purification of the Conjugate:
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Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
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Characterization and Storage:
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for TFAX 488).
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Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
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Figure 2. General workflow for protein labeling with TFAX 488, SE.
Applications in Advanced Cellular Imaging
The superior photophysical properties of TFAX 488 make it an excellent choice for various advanced imaging techniques, particularly super-resolution microscopy.
Super-Resolution Microscopy (dSTORM, STED, SIM)
TFAX 488 is well-suited for super-resolution microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM).[1] Its brightness and photostability allow for the acquisition of high-quality images with resolutions beyond the diffraction limit of conventional light microscopy.
General Considerations for Super-Resolution Imaging:
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Labeling Density: For techniques like dSTORM, a lower degree of labeling is often preferred to ensure that individual fluorophores can be resolved.
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Imaging Buffer: The composition of the imaging buffer is critical for dSTORM, often requiring an oxygen scavenging system and a thiol to promote photoswitching.
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Laser Power: Careful optimization of laser power is necessary to achieve efficient photoswitching without excessive photobleaching.
Imaging Cellular Structures
TFAX 488, SE can be conjugated to antibodies or other probes to visualize a wide array of cellular structures. For instance, when conjugated to phalloidin, it can be used to stain F-actin, revealing the intricate details of the cytoskeleton. Similarly, antibodies labeled with TFAX 488 can be used to target specific proteins within organelles, enabling the study of their localization and dynamics.
Figure 3. Experimental workflow for immunofluorescence imaging.
Conclusion
TFAX 488, SE dilithium salt is a versatile and robust fluorescent probe for the labeling of biomolecules. Its exceptional optical properties and straightforward conjugation chemistry make it an ideal choice for a broad range of applications in cell biology, neuroscience, and drug discovery. The detailed protocols and technical information provided in this guide will enable researchers to effectively utilize TFAX 488, SE in their advanced cellular imaging experiments.
